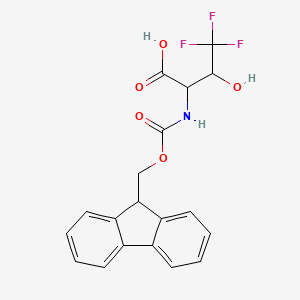

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluoro-3-hydroxybutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Perfluoroalkyl Acids and Derivatives

Perfluoroalkyl acids, including derivatives similar to the compound , have extensive applications in industrial and consumer products. The developmental toxicity of compounds like PFOS and PFOA has drawn considerable attention, prompting research to better understand the inherent hazards of these compounds. Recent studies have particularly focused on their developmental and reproductive effects in rodents, suggesting avenues for further research in assessing the risks associated with these perfluorinated organic chemicals (Lau et al., 2004).

Bioaccumulation Potential

The bioaccumulation potential of perfluorinated acids like PFCAs and PFASs is an area of significant research interest. These compounds have been detected in various wildlife globally, raising concerns about their environmental persistence and bioaccumulation tendencies. Studies indicate a direct relationship between bioconcentration, bioaccumulation, and the length of the compounds' fluorinated carbon chain. However, it's evident that not all PFCAs, especially those with shorter chains (≤7 fluorinated carbons), are bioaccumulative according to regulatory criteria, suggesting the need for more research to characterize the bioaccumulation potential of PFCAs with longer chains (Conder et al., 2008).

Biodegradation in the Environment

The environmental biodegradability of polyfluoroalkyl chemicals, including potential precursors like fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, is a crucial research domain. Understanding the quantitative and qualitative relationships between these precursors and the resultant PFSAs or PFCAs can provide insights into microbial degradation pathways, precursor half-lives, defluorination potential, and novel degradation intermediates. This knowledge is pivotal for evaluating the environmental fate and effects of these precursors and their links to PFSAs and PFCAs (Liu & Mejia Avendaño, 2013).

Biological Activities and Applications

Some carboxylic acids, structurally related to the compound , have been identified to possess a range of biological activities. For instance, compounds like mimosine have been found to exhibit anti-cancer, anti-inflammation, anti-fibrosis, and other biological activities. These findings make such compounds intriguing for various applications, including the development of specific inhibitors for the treatment of diseases and potential roles in fields like malignant glioma treatment, regenerative dentistry, and phytoremediation (Nguyen & Tawata, 2016).

Mechanism of Action

Target of Action

The primary targets of the compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4,4-trifluoro-3-hydroxybutanoic acid” are currently unknown. This compound is a derivative of asparagine , which suggests that it may interact with proteins or enzymes that recognize or process asparagine.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluoro-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO5/c20-19(21,22)16(24)15(17(25)26)23-18(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16,24H,9H2,(H,23,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMKUIIKPNRXOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(C(F)(F)F)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1922779-63-2 |

Source

|

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluoro-3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2422811.png)

![N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2422813.png)

![2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2422815.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2422816.png)

![5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2422818.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2422819.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]piperazine](/img/structure/B2422820.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B2422825.png)

![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2422827.png)

![N-(2,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea](/img/structure/B2422830.png)